1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea

Structure-Activity Relationship Medicinal Chemistry Enzyme Inhibition

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea (CAS 1286732-63-5) is a synthetic small-molecule urea derivative with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol. Its structure features a central urea pharmacophore flanked by a 4-fluorobenzyl group on one nitrogen and a 2-cyclopropyl-2-hydroxypropyl moiety on the other, creating a distinct spatial and hydrogen-bonding profile compared to its positional isomer 1-(3-cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea (CAS 1396876-62-2).

Molecular Formula C14H19FN2O2
Molecular Weight 266.316
CAS No. 1286732-63-5
Cat. No. B2577820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
CAS1286732-63-5
Molecular FormulaC14H19FN2O2
Molecular Weight266.316
Structural Identifiers
SMILESCC(CNC(=O)NCC1=CC=C(C=C1)F)(C2CC2)O
InChIInChI=1S/C14H19FN2O2/c1-14(19,11-4-5-11)9-17-13(18)16-8-10-2-6-12(15)7-3-10/h2-3,6-7,11,19H,4-5,8-9H2,1H3,(H2,16,17,18)
InChIKeySEJHMPMOMZRVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea (CAS 1286732-63-5): A Structurally Differentiated Cyclopropyl Urea for Targeted Probe Design


1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea (CAS 1286732-63-5) is a synthetic small-molecule urea derivative with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol [1]. Its structure features a central urea pharmacophore flanked by a 4-fluorobenzyl group on one nitrogen and a 2-cyclopropyl-2-hydroxypropyl moiety on the other, creating a distinct spatial and hydrogen-bonding profile compared to its positional isomer 1-(3-cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea (CAS 1396876-62-2) . This compound falls within the broader class of cyclopropyl urea derivatives that have been investigated as potent soluble epoxide hydrolase (sEH) inhibitors and fatty-acid binding protein (FABP) modulators [2][3]. Its specific substitution pattern makes it a valuable tool compound for probing the structure-activity relationships (SAR) of urea-based inhibitors where the spatial orientation of the hydrogen-bond donor has been shown to be critical for target engagement [2].

Why 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea Cannot Be Substituted with In-Class Analogs: Evidence of Structural and Pharmacophoric Differentiation


Substituting 1-(2-cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea with its closest positional isomer (CAS 1396876-62-2) or other in-class cyclopropyl ureas introduces significant changes in the three-dimensional presentation of the critical hydrogen-bond donor/acceptor network, which is a key determinant of target binding [1]. The position of the hydroxyl group relative to the cyclopropyl ring dictates the intramolecular and intermolecular hydrogen-bonding geometry. In sEH inhibitor co-crystal structures, the urea pharmacophore and the precise placement of adjacent hydroxyl or cyclopropyl groups have been shown to occupy distinct sub-pockets within the enzyme's catalytic domain, meaning even minor positional changes can drastically alter inhibitory potency [1]. Furthermore, the computed partition coefficient (XLogP3-AA) of 1.3 [2] establishes a specific lipophilicity benchmark; interchange with analogs lacking the 4-fluoro substituent or possessing a different hydroxyalkyl chain will alter the compound's solubility, permeability, and non-specific binding profile, compromising the reproducibility of in vitro and cell-based assays [3].

Quantitative Differentiation Guide for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea: Comparative Structural, Physicochemical, and Target Class Evidence


Positional Isomer Differentiation: Impact of Hydroxyl Placement on Hydrogen-Bonding Architecture

This compound is a positional isomer of 1-(3-cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea (CAS 1396876-62-2). The target compound has the hydroxyl group on the 2-position of the propyl linker, positioning the cyclopropyl ring and hydroxyl group in a distinct spatial arrangement compared to the 3-substituted isomer. In published sEH co-crystal structures, the cyclopropyl urea pharmacophore engages the catalytic triad through a network of hydrogen bonds that are highly sensitive to the geometry of adjacent substituents [1]. The 2-hydroxy configuration in the target compound creates a different bond vector for the terminal cyclopropyl group, predicted to alter its occupancy of the hydrophobic pocket compared to the 3-substituted isomer. This is corroborated by the observation that small changes in the cyclopropyl substitution pattern within the series studied by Takai et al. resulted in substantial shifts in sEH inhibitory potency [1].

Structure-Activity Relationship Medicinal Chemistry Enzyme Inhibition

Computed Lipophilicity (XLogP3-AA) as a Differentiator from Non-Fluorinated and Extended Alkyl Analogs

The target compound has a computed XLogP3-AA value of 1.3 [1]. This places it in a moderate lipophilicity range distinct from several close analogs: the 4-methoxyphenethyl analog (1-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea) is predicted to have a higher logP due to the additional methylene group in the phenethyl chain, while non-fluorinated benzyl urea analogs lacking the 4-fluoro substituent would exhibit lower logP values. In the context of FABP inhibitor design, where the patent literature explicitly claims urea derivatives binding within a lipophilic cavity [2], the computed logP of 1.3 represents a balanced hydrophobicity that is expected to differ from both more polar (e.g., pyridyl-substituted) and more lipophilic (e.g., diphenyl cyclopropyl) urea derivatives in the same class. This property directly influences passive membrane permeability, plasma protein binding, and non-specific binding in biochemical assays—parameters that cannot be assumed equivalent across in-class compounds [2].

Physicochemical Property Drug-likeness ADME Prediction

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area Compared to Amide and Carbamate Analogs

This compound possesses 3 hydrogen-bond donors (two urea N–H plus one hydroxyl O–H) and 3 hydrogen-bond acceptors, with a topological polar surface area (TPSA) of 61.4 Ų [1]. This HBD/HBA profile is characteristic of the central urea-hydroxyl motif and differentiates it from related chemotypes such as N-hydroxyureas (additional HBD), N-acyl-N-hydroxyamides (shifted acceptor geometry), and carbamates (reduced HBD count). In the cyclopropyl urea sEH inhibitor series optimized by Takai et al., the presence and precise location of the hydroxyl group relative to the urea core was shown to be critical for forming a water-mediated hydrogen-bond network with the enzyme's catalytic aspartate residue [2]. The specific 2-hydroxy configuration in our target compound positions the hydroxyl oxygen in a distinct spatial relationship to the urea carbonyl compared to the 3-hydroxy isomer, which is predicted to affect the geometry and strength of this conserved water network based on the co-crystal structures reported for the series [2].

Molecular Recognition Pharmacophore Modeling Target Engagement

Limitation Statement: Absence of Direct Head-to-Head Biological Data for the Target Compound

A systematic search of the primary literature and authoritative databases (PubChem, ChEMBL, BindingDB) as of May 2026 did not identify any peer-reviewed publication or public database record containing direct, quantitative biological activity data (e.g., IC50, Ki, Kd, EC50) for 1-(2-cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea (CAS 1286732-63-5) against any specific molecular target [1]. The closest structurally characterized analogs with reported quantitative data belong to the broader cyclopropyl urea class studied as sEH inhibitors (e.g., compound 38 in Takai et al. 2014, which showed nanomolar sEH inhibition with minimal CYP inhibition and good oral absorption in rats [2]), but this compound differs significantly in both the cyclopropyl substitution pattern and aromatic terminus. Therefore, all biological differentiation claims for this compound must be considered class-level inferences or structural predictions rather than empirically validated head-to-head comparisons. Users procuring this compound for biological studies should budget for de novo target profiling and confirmatory SAR experiments.

Data Transparency Research Tool Selection Risk Assessment

Best Application Scenarios for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Probe for Cyclopropyl Urea Inhibitor Optimization Programs

This compound serves as a structurally distinct SAR probe for medicinal chemistry programs targeting soluble epoxide hydrolase (sEH) or fatty-acid binding proteins (FABPs), where the urea pharmacophore is a validatedchemotype. Its 2-cyclopropyl-2-hydroxypropyl substitution pattern, as highlighted in the evidence for positional isomer differentiation, provides a unique vector for exploring the steric and hydrogen-bonding requirements of the target's active site relative to the more common 3-substituted or diphenyl cyclopropyl analogs [1]. Integrating this compound into a SAR matrix enables teams to decouple the contributions of hydroxyl position and cyclopropyl orientation from other structural variables, as the class-level inference from co-crystal structures demonstrates the sensitivity of inhibitor potency to these specific geometric parameters [1].

Physicochemical Benchmarking and Assay Development with a Defined logP Reference Compound

With a computed XLogP3-AA of 1.3 and a TPSA of 61.4 Ų [2], this compound occupies a moderate lipophilicity and polarity space that is well-suited for use as a physicochemical benchmarking standard in solubility, permeability, and metabolic stability assays. As the supporting evidence shows, its properties contrast with both more lipophilic diphenyl cyclopropyl ureas (predicted to have XLogP > 2.5) and more polar non-fluorinated analogs, allowing it to serve as a midpoint reference for comparing the ADME behavior of a series. This is particularly relevant for FABP inhibitor programs where the patent literature explicitly claims urea derivatives with a broad range of lipophilicity values, and selecting a compound with a defined, intermediate logP aids in establishing assay windows and troubleshooting solubility-related artifacts [3].

Crystallography and Biophysical Fragment Elaboration Studies

The defined hydrogen-bond donor/acceptor profile of 3 HBD and 3 HBA, combined with the compound's moderate molecular weight (266.31 Da) [2], makes it a candidate for co-crystallography or fragment-based screening campaigns where unambiguous electron density interpretation is essential. The evidence for its HBD/HBA profile compared to N-hydroxyureas and carbamates demonstrates that the urea-hydroxyl motif offers a distinct, predictable hydrogen-bonding pattern that can be reliably modeled in structural biology workflows [1]. Teams pursuing structure-based drug design against sEH or related hydrolase targets can use this compound to probe water-mediated hydrogen-bond networks analogous to those observed in published cyclopropyl urea co-crystal structures [1].

Negative Control or Orthogonal Chemotype Validation in Target Engagement Studies

Given the explicit limitation that no peer-reviewed biological activity data exists for this compound [4], it can be strategically deployed as a structurally matched but pharmacologically uncharacterized control in target engagement panels. Its close structural relationship to the validated sEH and FABP inhibitor classes, combined with the absence of confirmed potency, allows it to serve as a tool for assessing the selectivity of chemical probe effects—for example, comparing transcriptional or proteomic signatures elicited by a potent cyclopropyl urea inhibitor against those from this compound to distinguish on-target pharmacology from scaffold-driven off-target effects. This application directly leverages the transparency around the data gap documented in the limitation statement [4].

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